Enhanced Lipophilicity at Constant Polar Surface Area vs. 1-Indanone
1H-Benz[f]inden-1-one exhibits a calculated XlogP of 3.2, representing a +1.5 log unit increase over the XlogP of 1.7 for 1-indanone [1]. Notably, this lipophilicity gain occurs without any increase in topological polar surface area (TPSA), which remains constant at 17.1 Ų for both compounds. This combination—higher logP at unchanged TPSA—is atypical and arises from the extended aromatic surface of the naphthalenoid fusion without introducing additional polar atoms.
| Evidence Dimension | Calculated partition coefficient (XlogP) |
|---|---|
| Target Compound Data | XlogP = 3.2; TPSA = 17.1 Ų |
| Comparator Or Baseline | 1-Indanone: XlogP = 1.7; TPSA = 17.1 Ų |
| Quantified Difference | ΔXlogP = +1.5 log units (88% increase); ΔTPSA = 0 Ų |
| Conditions | Calculated XlogP values from chem960 (target) and PlantaDB (comparator); both derived by atom-based computational methods. |
Why This Matters
This differential lipophilicity, achieved without polar surface area penalty, directly impacts passive membrane permeability and blood-brain barrier penetration potential, making the benz[f]indenone scaffold a superior choice when designing CNS-targeted or intracellular probes where simple 1-indanone would be too polar.
- [1] PlantaDB. 1-Indanone compound page. Accessed 2026-05-13. View Source
